5-Butyl-2-phenylpyridine

Lipophilicity ADME Solubility

OLED researchers often face batch-to-batch variability in ligand lipophilicity when sourcing generic 2-phenylpyridine derivatives, compromising device reproducibility. 5-Butyl-2-phenylpyridine (CAS 100907-37-7) eliminates this uncertainty with a well-defined XlogP of 4.4-markedly higher than the parent compound (~2.8)-enabling consistent solubility and film morphology in solution-processed Ir(III) phosphorescent dopants. • Defined lipophilicity (XlogP 4.4) ensures reproducible partitioning and solvent compatibility. • 4 rotatable bonds (n-butyl chain) support conformational SAR studies inaccessible with shorter-chain analogs. • Sourced at ≥97% purity (HPLC) with storage at RT; ships ambient, non-hazardous.

Molecular Formula C15H17N
Molecular Weight 211.308
CAS No. 100907-37-7
Cat. No. B2446980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-2-phenylpyridine
CAS100907-37-7
Molecular FormulaC15H17N
Molecular Weight211.308
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3
InChIKeyNHAVSAOASSCFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-2-phenylpyridine: Core Characteristics


5-Butyl-2-phenylpyridine (CAS 100907-37-7) is a substituted 2-phenylpyridine derivative belonging to the class of arylpyridines [1]. It features a pyridine core with a phenyl group at the 2-position and an n-butyl group at the 5-position, resulting in the molecular formula C15H17N and a molecular weight of 211.3 g/mol [2]. This substitution pattern influences its physicochemical properties, notably increasing lipophilicity compared to the unsubstituted parent compound, 2-phenylpyridine [3]. It is primarily utilized as a synthetic building block and as a ligand precursor for metal complexes in optoelectronic applications [1].

Workflow
Synthetic building block and ligand precursor for metal complexes
Key Attribute
Enhanced lipophilicity (reported XlogP ~4.4) for organic-phase and optoelectronic research
Procurement Context
Commercially available with defined purity and storage specifications for lot consistency

5-Butyl-2-phenylpyridine: Why Substitution Fails


Generic substitution of 5-butyl-2-phenylpyridine with other 2-phenylpyridine derivatives is not scientifically valid due to the profound impact of the 5-alkyl substituent on key physicochemical and performance parameters. The presence and length of the alkyl chain directly modulate lipophilicity (XlogP), molecular flexibility (rotatable bond count), and intermolecular interactions, which are critical for solubility, membrane permeability, and material processing [1]. For instance, the n-butyl group imparts a significantly higher calculated XlogP (4.4) compared to the unsubstituted 2-phenylpyridine (XlogP ~2.8), directly affecting its partitioning behavior in biological assays or its solubility in organic solvents for OLED device fabrication [2]. The quantitative evidence below details these specific differentiations against key analogs.

Risk vs. 2-Phenylpyridine XlogP difference (~4.4 vs ~2.8) may shift organic-phase partitioning and solubility behavior, altering material processing or assay outcomes.
Risk vs. Shorter-Chain Analogs Fewer rotatable bonds in methyl/ethyl analogs limit conformational sampling; chain-length mismatch may affect binding entropy and film morphology.
Risk Generic Substitution Alkyl chain identity and purity grade directly impact metal-complex formation and optoelectronic device reproducibility; direct interchange requires validation.

5-Butyl-2-phenylpyridine: Key Differentiators


Higher Lipophilicity than 2-Phenylpyridine

The 5-butyl substituent significantly increases the compound's calculated lipophilicity (XlogP) relative to the parent 2-phenylpyridine. This is a critical parameter for predicting membrane permeability, organic solvent solubility, and biodistribution [1].

Lipophilicity
Cross-study comparable
XlogP 4.4 vs 2.8 (+1.6 log units)
Reported higher hydrophobicity may support organic-phase applications and extraction protocols.
Calculated value; experimental logP should be verified for specific solvent systems.
Lipophilicity ADME Solubility

Enhanced Conformational Flexibility

The n-butyl chain introduces 4 rotatable bonds, offering greater conformational flexibility compared to analogs with shorter alkyl chains. This can influence binding entropy and material packing [1].

Conformational Flexibility
Class-level inference
4 rotatable bonds vs 1 (methyl) / 2 (ethyl)
May enable broader conformational sampling for ligand-design and SAR studies.
Inferred from alkyl chain length; direct measurement and target-specific validation needed.
Molecular Flexibility Conformation Ligand Design

Storage and Purity Specifications

Vendor specifications for 5-butyl-2-phenylpyridine include defined long-term storage conditions (cool, dry place at room temperature) and purity levels (≥95% or 97%), which are essential for ensuring experimental consistency and batch-to-batch reliability .

Storage & Purity
Data to verify
Room temp storage; min. purity 95%–97%
Defined vendor specifications may support lot consistency and reduce degradation risk.
Review vendor COA for batch-specific purity and storage guidance.
Storage Stability Reproducibility

5-Butyl-2-phenylpyridine: Best Application Scenarios


Lipophilic Ligands for Metal Complexation

The high calculated XlogP of 4.4 for 5-butyl-2-phenylpyridine, compared to ~2.8 for the parent 2-phenylpyridine [1], makes it the preferred ligand precursor for synthesizing metal complexes intended for use in hydrophobic environments. This includes applications such as organic light-emitting diodes (OLEDs) where solubility in organic solvents during solution processing is critical, or in the development of extraction agents for precious metal recovery from organic phases [2].

Flexible Building Blocks for Medicinal Chemistry

With 4 rotatable bonds contributed by the n-butyl chain, this compound offers a distinct advantage over shorter-chain analogs (e.g., methyl or ethyl derivatives) for exploring conformational space in structure-activity relationship (SAR) studies [1]. Researchers can utilize this flexibility to probe the entropic component of ligand binding or to access unique three-dimensional shapes in drug-like molecules, an option not available with more rigid analogs [2].

Reference Standard for Analytical Methods

Given its well-defined molecular properties (MW 211.3, specific XlogP of 4.4) and the availability of commercial sources with defined purity (≥95%) and storage guidelines [1], 5-butyl-2-phenylpyridine is suitable as a reference standard for developing and validating analytical methods. Its distinct chromatographic retention time and mass spectral signature, arising from its specific lipophilicity and mass, provide a reliable benchmark for LC-MS or GC-MS method calibration in synthetic chemistry or environmental analysis [2].

Iridium Complexes for OLED Applications

As an alkyl-substituted phenylpyridine, 5-butyl-2-phenylpyridine serves as a valuable ligand for heteroleptic iridium(III) complexes used as phosphorescent dopants in OLEDs [1]. The specific length of the butyl chain influences the complex's solubility, film morphology, and intermolecular interactions, which can be fine-tuned to optimize device efficiency and lifetime. This represents a more targeted approach than using the unsubstituted or shorter-chain analogs, which may not provide the same balance of solubility and solid-state packing [2].

Application
Selection Property
Validation Focus
Metal-complex ligand research
Lipophilicity-driven organic-phase solubility
Partitioning behavior and complex solubility in target solvent systems
Medicinal chemistry SAR studies
Conformational flexibility from n-butyl chain
Binding entropy and accessible conformational space in target models
Analytical reference standard
Defined XlogP and molecular weight
Chromatographic retention and mass spectral signature reproducibility
OLED phosphorescent dopant development
Chain-length influence on film morphology
Intermolecular packing and device efficiency optimization

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